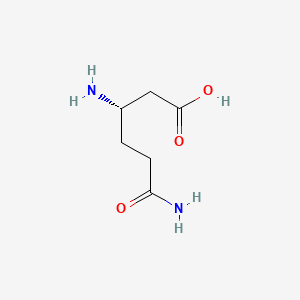
H-L-Hyp-pna hcl
説明
H-L-Hyp-pna hcl, also known as trans-L-Hydroxyproline p-nitroanilide hydrochloride, is a chemical compound with the molecular formula C11H13N3O4*HCl . Its molecular weight is 287.7 g/mol .
Synthesis Analysis
The synthesis of trans-3-hydroxy-L-proline, a component of this compound, has been achieved through a multi-enzymatic cascade reaction using L-arginine as a starting substrate . The process involves L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase . In another study, peptide nucleic acids (PNAs) were synthesized using a unique Cysteine-2-Cyanoisonicotinamide (Cys-CINA) click chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C11H14ClN3O4 .
Chemical Reactions Analysis
Hydroxyproline (Hyp), a component of this compound, is an imino acid posttranslationally formed by sequence-specific hydroxylases in the repeating collagen Gly-Xaa-Yaa triad present in all collagen types of all species . In another study, the reaction between peptide nucleic acids (PNAs) and lipase was found to be exothermic .
将来の方向性
While the future directions of H-L-Hyp-pna hcl are not explicitly mentioned in the retrieved sources, it’s worth noting that the development and application of chemical compounds like this compound often depend on ongoing research and advancements in related fields. For instance, the variant-type of HCL (HCL-V) is usually less sensitive to PNA. Chemo-immunotherapy using PNA and rituximab ®, BRAF, MEK, or Bruton Tyrosine Kinase (BTK) inhibitors may be used .
作用機序
Target of Action
H-L-Hyp-pna hcl, also known as trans-L-Hydroxyproline p-nitroanilide hydrochloride , is a complex compoundIt’s worth noting that hydroxyproline, a component of this compound, is known to play a significant role in collagen stability .
Mode of Action
Hydroxyproline, a component of this compound, is formed from the post-translational hydroxylation of proteins, primarily collagen . This process is crucial for the structural and physiological significance of connective tissue .
Biochemical Pathways
Hydroxyproline, a component of this compound, is involved in various metabolic and physiological pathways in cells and diseases . In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate . These processes help conserve dietary and endogenously synthesized proline and arginine .
Pharmacokinetics
It’s known that hydroxyproline, a component of this compound, is highly abundant in collagen, which accounts for about one-third of body proteins in humans and other animals . In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine, thereby conserving dietary and endogenously synthesized proline .
Result of Action
Hydroxyproline, a component of this compound, plays an important role in regulating phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes, and survival .
Action Environment
It’s known that hydroxyproline, a component of this compound, can scavenge reactive oxygen species . This suggests that the compound’s action, efficacy, and stability might be influenced by environmental factors such as oxidative stress.
生化学分析
Biochemical Properties
H-L-Hyp-pna hcl is involved in several biochemical reactions, primarily due to its structural similarity to hydroxyproline. It interacts with enzymes such as prolyl hydroxylase, which catalyzes the hydroxylation of proline residues in collagen. This interaction is crucial for the stability and function of collagen, as hydroxyproline residues help maintain the triple-helix structure of collagen fibers . Additionally, this compound can interact with other proteins involved in collagen synthesis and degradation, influencing the overall metabolism of collagen in the body.
Cellular Effects
This compound affects various cellular processes, particularly those related to collagen metabolism. In fibroblasts, the compound enhances collagen synthesis by providing a stable source of hydroxyproline, which is essential for collagen stability . This, in turn, influences cell signaling pathways related to extracellular matrix production and maintenance. Furthermore, this compound can modulate gene expression by affecting the transcription of collagen-related genes, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into collagen fibers through the action of prolyl hydroxylase. This enzyme hydroxylates proline residues in collagen, converting them into hydroxyproline, which is essential for the stability of the collagen triple helix . This compound mimics this process, providing a source of hydroxyproline that can be readily incorporated into collagen fibers. Additionally, the p-nitroanilide group may interact with other biomolecules, potentially inhibiting or activating specific enzymes involved in collagen metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, this compound has been shown to maintain its activity for several days, making it suitable for long-term experiments. In vivo studies indicate that the compound may be metabolized more rapidly, necessitating frequent administration to maintain its effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound enhances collagen synthesis and improves tissue repair . At higher doses, it may exhibit toxic effects, such as disrupting normal cellular functions and causing oxidative stress . These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to collagen synthesis and degradation. The compound is metabolized by prolyl hydroxylase, which converts it into hydroxyproline . This hydroxyproline is then incorporated into collagen fibers, enhancing their stability and function. Additionally, this compound may influence other metabolic pathways by interacting with enzymes and cofactors involved in amino acid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters that recognize hydroxyproline derivatives . Once inside the cell, this compound is distributed to different cellular compartments, where it can interact with enzymes and other biomolecules involved in collagen metabolism . This distribution is crucial for the compound’s activity and effectiveness in enhancing collagen synthesis.
Subcellular Localization
This compound is localized in specific subcellular compartments, primarily those involved in collagen synthesis and modification. The compound is found in the endoplasmic reticulum, where prolyl hydroxylase catalyzes the hydroxylation of proline residues . Additionally, this compound may be localized in other organelles, such as the Golgi apparatus, where further modifications of collagen occur . This subcellular localization is essential for the compound’s role in enhancing collagen stability and function.
特性
IUPAC Name |
(2S,4R)-4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4.ClH/c15-9-5-10(12-6-9)11(16)13-7-1-3-8(4-2-7)14(17)18;/h1-4,9-10,12,15H,5-6H2,(H,13,16);1H/t9-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSPCYYVOIQRAM-UXQCFNEQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


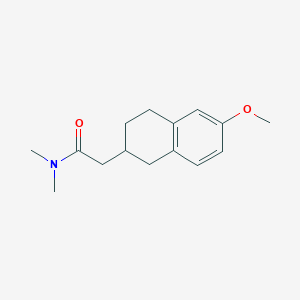
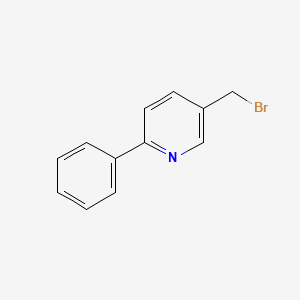
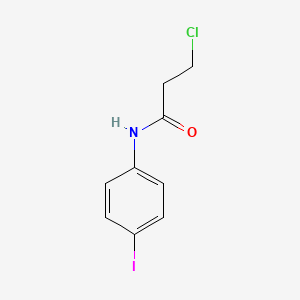

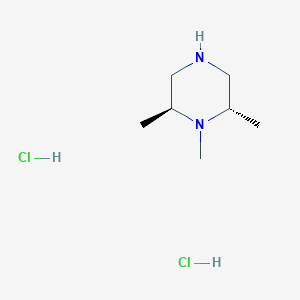

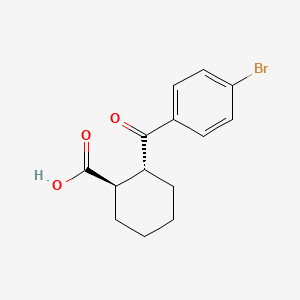
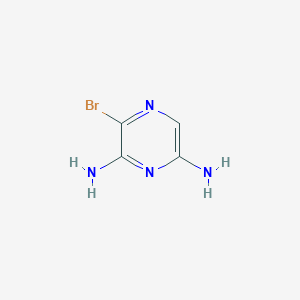
![8-Fluorodibenzo[b,d]furan-4-ol](/img/structure/B3115959.png)
![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)
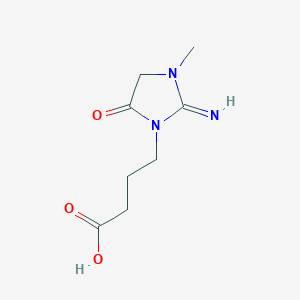
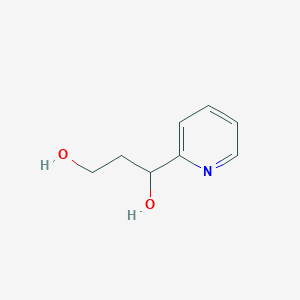
![Thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3116000.png)
